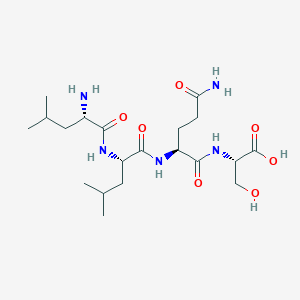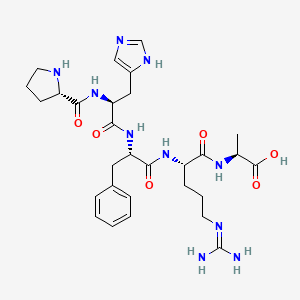
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-ornithine, is activated and coupled to the growing peptide chain.
Repeat Steps 2 and 3: This process is repeated for each subsequent amino acid (L-phenylalanine, L-histidine, and L-proline).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and the specific requirements of the application.
化学反応の分析
Types of Reactions
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form a variety of products, depending on the conditions.
Reduction: The peptide can be reduced to modify specific functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Specific reagents for amino acid substitution, such as carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives.
科学的研究の応用
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Used in the development of peptide-based materials and products.
作用機序
The mechanism of action of L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s unique sequence allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- L-Prolyl-L-histidyl-L-phenylalanyl-L-ornithyl-L-alanine
- L-Prolyl-L-histidyl-L-phenylalanyl-L-ornithyl-L-valine
- L-Prolyl-L-histidyl-L-phenylalanyl-L-ornithyl-L-leucine
Uniqueness
L-Prolyl-L-histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to the presence of the diaminomethylidene group on the L-ornithine residue. This modification can significantly alter the peptide’s properties, such as its binding affinity and specificity for molecular targets, compared to similar peptides without this modification.
特性
CAS番号 |
628715-89-9 |
|---|---|
分子式 |
C29H42N10O6 |
分子量 |
626.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H42N10O6/c1-17(28(44)45)36-25(41)21(10-6-12-34-29(30)31)37-26(42)22(13-18-7-3-2-4-8-18)38-27(43)23(14-19-15-32-16-35-19)39-24(40)20-9-5-11-33-20/h2-4,7-8,15-17,20-23,33H,5-6,9-14H2,1H3,(H,32,35)(H,36,41)(H,37,42)(H,38,43)(H,39,40)(H,44,45)(H4,30,31,34)/t17-,20-,21-,22-,23-/m0/s1 |
InChIキー |
WZVQRMZJKHLOEF-RSYUGDCRSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3 |
正規SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
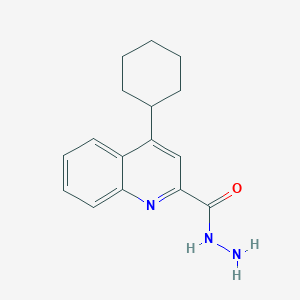
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)
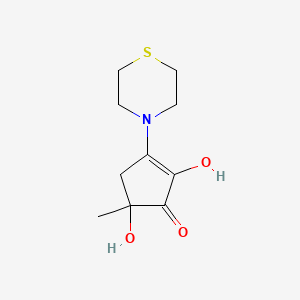
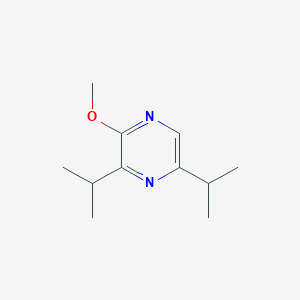


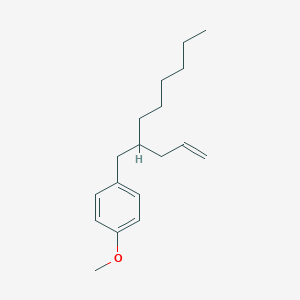
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
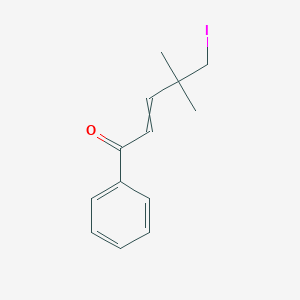
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
